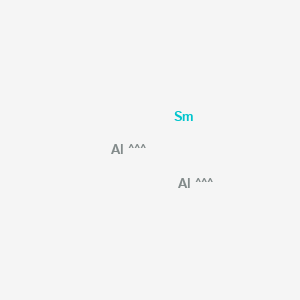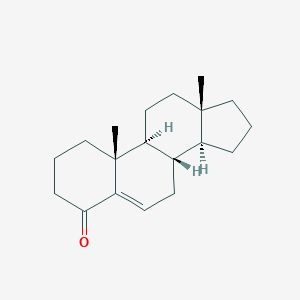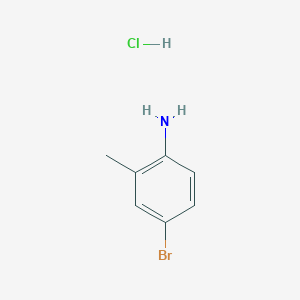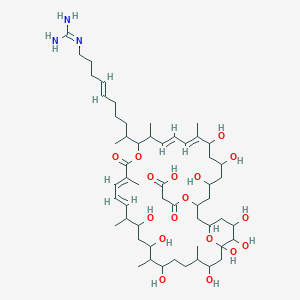
Azalomycin-F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azalomycin-F is a secondary metabolite produced by the soil bacterium Streptomyces albus. It is a member of the macrolide class of antibiotics and has been found to exhibit potent antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition to its antimicrobial properties, Azalomycin-F has also been found to possess antitumor and antiparasitic activity.
Mécanisme D'action
The mechanism of action of Azalomycin-F is not fully understood. However, it is believed to work by inhibiting protein synthesis in bacteria. Specifically, Azalomycin-F binds to the 50S subunit of the bacterial ribosome, blocking the formation of peptide bonds and preventing the synthesis of new proteins.
Effets Biochimiques Et Physiologiques
In addition to its antimicrobial activity, Azalomycin-F has been found to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have antiparasitic activity against the protozoan parasite, Leishmania donovani.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Azalomycin-F for lab experiments is its potent antimicrobial activity. This makes it a useful tool for investigating the mechanisms of bacterial infections and for developing new antibiotics. However, one limitation of Azalomycin-F is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Orientations Futures
There are several potential future directions for research on Azalomycin-F. One area of interest is the development of new antibiotics based on its structure. Researchers are also investigating its potential as a treatment for various types of cancer and parasitic infections. Additionally, there is interest in investigating its potential as a tool for studying the mechanisms of bacterial infections and for developing new diagnostic tests for bacterial infections.
Méthodes De Synthèse
The synthesis of Azalomycin-F is a complex process that involves multiple steps. The first step involves the fermentation of Streptomyces albus in a nutrient-rich medium. The resulting culture is then extracted with organic solvents to isolate the crude extract. The crude extract is then purified using a combination of chromatographic techniques to obtain pure Azalomycin-F.
Applications De Recherche Scientifique
Azalomycin-F has been the subject of extensive scientific research due to its potent antimicrobial activity. Researchers have investigated its potential as a treatment for various infections caused by Gram-positive bacteria, including Azalomycin-F. In addition, Azalomycin-F has also been investigated for its antitumor and antiparasitic properties.
Propriétés
Numéro CAS |
11003-24-0 |
|---|---|
Nom du produit |
Azalomycin-F |
Formule moléculaire |
C55H93N3O17 |
Poids moléculaire |
1068.3 g/mol |
Nom IUPAC |
3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C55H93N3O17/c1-32-17-14-19-36(5)51(35(4)16-12-10-8-9-11-13-23-58-54(56)57)74-53(71)37(6)20-15-18-33(2)45(63)29-46(64)38(7)43(61)22-21-34(3)48(66)31-55(72)52(70)47(65)28-42(75-55)27-41(73-50(69)30-49(67)68)25-39(59)24-40(60)26-44(32)62/h8-9,14-15,17-20,33-36,38-48,51-52,59-66,70,72H,10-13,16,21-31H2,1-7H3,(H,67,68)(H4,56,57,58)/b9-8+,18-15+,19-14+,32-17+,37-20+ |
Clé InChI |
UVUPYXTUQSCQRV-PEKXHOPKSA-N |
SMILES isomérique |
CC1CCC(C(C(CC(C(/C=C/C=C(/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCN=C(N)N)\C)C)O)O)C)O |
SMILES |
CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |
SMILES canonique |
CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |
Synonymes |
azalomycin F azalomycin-F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



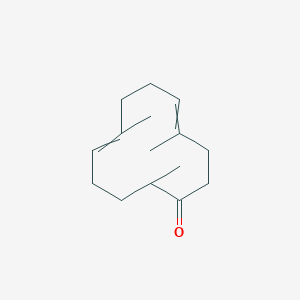
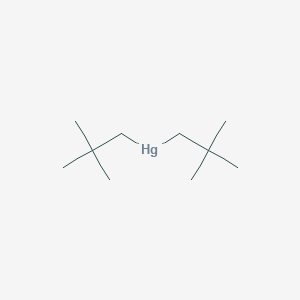
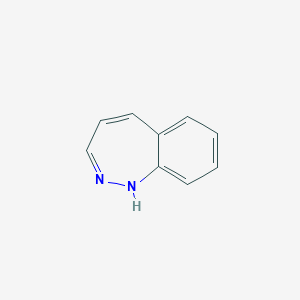
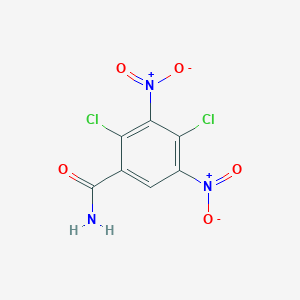
![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
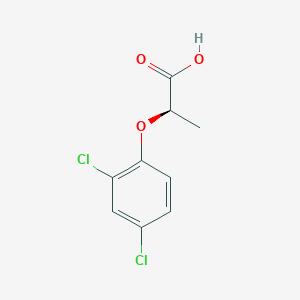
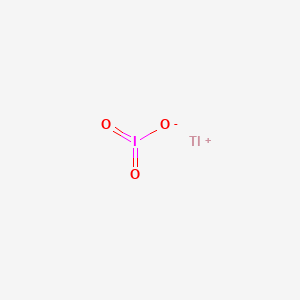
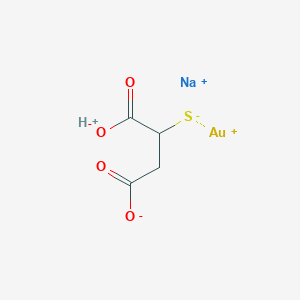
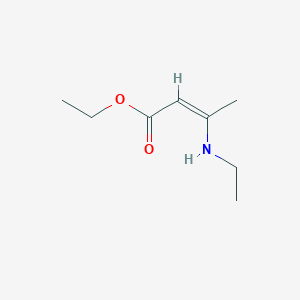
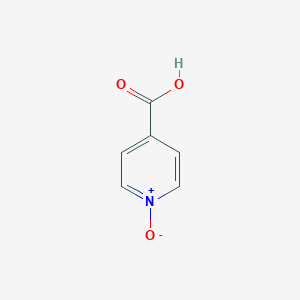
![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)
